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molecular formula C12H22O B8615700 cis-2-Tert-butylcyclohexyl vinyl ether CAS No. 671777-57-4

cis-2-Tert-butylcyclohexyl vinyl ether

Cat. No. B8615700
M. Wt: 182.30 g/mol
InChI Key: RKOTUDRTYHLRPU-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07619003B2

Procedure details

1.09 g (6.00 mmol) of cis-2-tert-butylcyclohexyl vinyl ether and 199 mg (0.30 mmol) of Co(OAc) (L3) were dissolved in 6.0 ml of methanol under the atmosphere and 540 μL (30 mmol) of water was added to the mixture and the mixture was then stirred at 20° C. After 11 hours, the reaction solution was analyzed by GC, to find that 23% of the cis-2-tert-butylcyclohexyl vinyl ether was left with an optical purity of 92% ee and comprised (1R, 2R) isomers. Further, the reaction solution was purified by silica gel column chromatography to isolate the reaction substrate 2-tert-butylcyclohexyl vinyl ether and the reaction product 2-tert-butylcyclohexanol in a ratio of 22% and 77% respectively. Also, the kre1 value showing the selectivity of reactions at this time was 4.9.
Quantity
1.09 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(OAc)
Quantity
199 mg
Type
reactant
Reaction Step One
Name
Quantity
540 μL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-tert-butylcyclohexyl vinyl ether

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][C@@H:4]1[CH2:9][CH2:8][CH2:7][CH2:6][C@@H:5]1[C:10]([CH3:13])([CH3:12])[CH3:11])=[CH2:2].O>CO>[CH:1]([O:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[C:10]([CH3:13])([CH3:12])[CH3:11])=[CH2:2]

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
C(=C)O[C@H]1[C@H](CCCC1)C(C)(C)C
Name
Co(OAc)
Quantity
199 mg
Type
reactant
Smiles
Name
Quantity
540 μL
Type
reactant
Smiles
O
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)O[C@H]1[C@H](CCCC1)C(C)(C)C
Step Three
Name
1R
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
2R
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture
WAIT
Type
WAIT
Details
was left with an optical purity of 92% ee
CUSTOM
Type
CUSTOM
Details
Further, the reaction solution was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
11 h
Name
2-tert-butylcyclohexyl vinyl ether
Type
product
Smiles
C(=C)OC1C(CCCC1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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